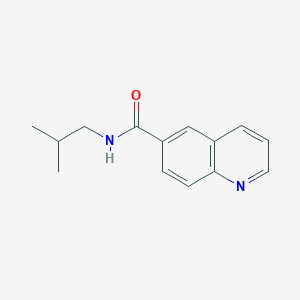![molecular formula C14H19NO4 B7590415 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid is a chemical compound that falls under the category of non-proteinogenic amino acids. It is commonly referred to as furanomycin and has been studied for its potential therapeutic applications in various fields. In
Mecanismo De Acción
The mechanism of action of furanomycin is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, including DNA replication and protein synthesis. Furanomycin has also been shown to induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
Furanomycin has been found to have a number of biochemical and physiological effects. In cancer cells, furanomycin has been shown to induce apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In bacterial cells, furanomycin has been found to disrupt the cell membrane and inhibit protein synthesis. In neuronal cells, furanomycin has been shown to protect against oxidative stress and promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furanomycin has a number of advantages for lab experiments, including its ability to inhibit cancer cell growth and bacterial infections, as well as its potential use in neurodegenerative disease research. However, furanomycin also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for furanomycin research, including further studies on its potential therapeutic applications in cancer, bacterial infections, and neurodegenerative diseases. Additionally, research could focus on optimizing the synthesis method to increase the yield of furanomycin and reduce the number of steps required. Further studies could also investigate the potential toxicity of furanomycin and its effects on different cell types.
Métodos De Síntesis
Furanomycin can be synthesized through a multi-step process involving the reaction of 2-methylbut-2-enal with methylamine, followed by the reaction of the resulting compound with ethyl chloroacetate. The resulting product is then hydrolyzed to yield furanomycin. This synthesis method has been optimized to increase the yield of furanomycin and reduce the number of steps required.
Aplicaciones Científicas De Investigación
Furanomycin has been studied for its potential therapeutic applications in various fields, including cancer research, bacterial infections, and neuroscience. In cancer research, furanomycin has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In bacterial infections, furanomycin has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In neuroscience, furanomycin has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-15(9-14(17)18)13(16)7-6-12-5-4-11(3)19-12/h4-7,10H,8-9H2,1-3H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGACDNHWLGJRMU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N(CC(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)








